2-Methoxycyclohexyl 3-(6-chloropyridin-3-yl)prop-2-enoate
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Description
2-Methoxycyclohexyl 3-(6-chloropyridin-3-yl)prop-2-enoate is a useful research compound. Its molecular formula is C15H18ClNO3 and its molecular weight is 295.76. The purity is usually 95%.
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Scientific Research Applications
Regioselective Synthesis and Heterocyclic Derivatives
Research indicates a significant interest in the regioselective synthesis of pyrimidine-annelated heterocycles, which are crucial for the development of new pharmaceuticals and materials. For instance, Majumdar et al. (2001) demonstrated the synthesis of benzofuro[3,2-d]pyrimidine derivatives through a series of reactions involving bromination, cyclization, and acid treatment, showcasing the compound's utility in constructing complex heterocyclic frameworks (Majumdar et al., 2001).
Heterocyclic Systems Synthesis
Selič et al. (1997) explored the synthesis of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones using methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoates, highlighting the compound's role in generating biologically active heterocycles that could serve as lead compounds in drug discovery (Selič et al., 1997).
Nonhydrogen Bonding Interactions in Crystal Packing
Zhang et al. (2011) investigated the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, revealing the significance of N⋯π and O⋯π interactions over traditional hydrogen bonding. This research provides insights into the structural characteristics of compounds and their potential implications in material science (Zhang et al., 2011).
Novel Cyclic Dipeptidyl Ureas Synthesis
Sañudo et al. (2006) described the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, introducing a new class of cyclic dipeptidyl ureas through Ugi reactions followed by treatment with sodium ethoxide. This highlights the compound's utility in synthesizing novel peptidic structures with potential biological activity (Sañudo et al., 2006).
Acid-catalyzed Transformations
Pattenden et al. (1974) explored acid-catalysed transformations of substituted 4-hydroxy-2-(prop-2-enyl)cyclopent-2-enones, demonstrating the compound's versatility in organic syntheses, particularly in isomerization and enone–dienol type rearrangements. This research offers valuable methodologies for synthetic organic chemists (Pattenden et al., 1974).
Properties
IUPAC Name |
(2-methoxycyclohexyl) (E)-3-(6-chloropyridin-3-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-19-12-4-2-3-5-13(12)20-15(18)9-7-11-6-8-14(16)17-10-11/h6-10,12-13H,2-5H2,1H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBMVLJKWRXYSM-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1OC(=O)C=CC2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCCCC1OC(=O)/C=C/C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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